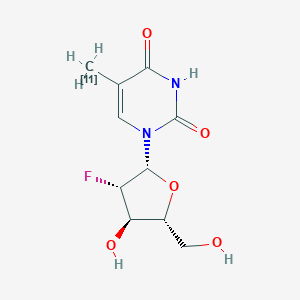
Unii-2M23U3SV8L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-2M23U3SV8L is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of Unii-2M23U3SV8L is not fully understood. However, studies have suggested that it works by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Unii-2M23U3SV8L for lab experiments is its relatively simple synthesis process, which allows for easy production of the compound. Additionally, this compound has shown potent cytotoxic effects against cancer cells and antimicrobial activity against bacteria and fungi, making it a promising candidate for various scientific research applications. However, the limitations of this compound for lab experiments include its limited solubility in water and its potential toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for research on Unii-2M23U3SV8L. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for cancer treatment and antimicrobial activity. Finally, research is needed to address the potential toxicity of this compound to healthy cells and to develop strategies to minimize its toxicity.
Synthesemethoden
Unii-2M23U3SV8L is synthesized through a series of chemical reactions involving the condensation of 4-chloro-3-nitrobenzaldehyde with 2-aminoethanol. The resulting compound is then reduced to yield this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Unii-2M23U3SV8L has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and the development of new drugs. Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has shown antimicrobial activity against a range of bacteria and fungi, indicating its potential as a new antimicrobial agent.
Eigenschaften
CAS-Nummer |
172494-45-0 |
|---|---|
Molekularformel |
C10H13FN2O5 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(111C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1/i1-1 |
InChI-Schlüssel |
GBBJCSTXCAQSSJ-PENWPEPFSA-N |
Isomerische SMILES |
[11CH3]C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
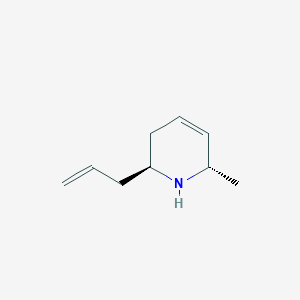

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
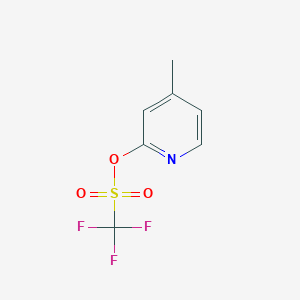
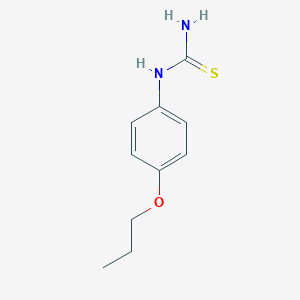
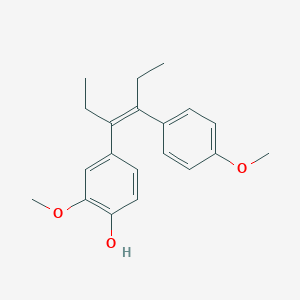
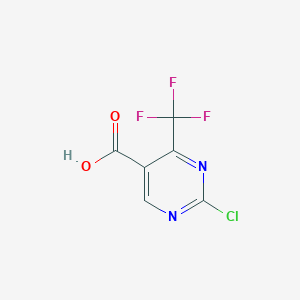
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)